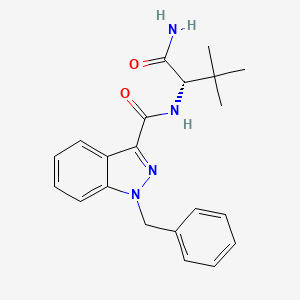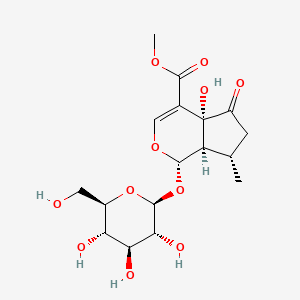
アリストラクタム AIa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aristolactam AIa is a natural product belonging to the aristolactam group of compounds, which are characterized by a phenanthrene chromophore. This class of compounds is primarily found in the Aristolochiaceae family, alongside aristolochic acids and dioxoaporphines. The interest in aristolactams stems from their diverse biological activities and their general chemistry (Kumar et al., 2003).
Synthesis Analysis
The synthesis of aristolactam AIa involves complex organic transformations that highlight the chemical ingenuity in accessing structurally intricate natural products. A notable synthetic approach involves the formation of the aristolactam scaffold through a Suzuki/aldol cascade to convert differentially protected isoindolin-1-one to the required phenanthrene structure. This method was demonstrated in the stereoselective total synthesis of (+)-aristolactam GI, showcasing the synthetic strategies applicable to aristolactam AIa and related compounds (Luong et al., 2019).
Molecular Structure Analysis
The molecular structure of aristolactam AIa has been elucidated through comprehensive structural analysis techniques, including NMR spectroscopy. The structure determinations of aristolactams are crucial for understanding their chemical behavior and biological activity. A study focused on the structural analysis of aristolactams and aristolochic acids has successfully employed computational methods to correlate calculated and experimental ^13C NMR chemical shifts, providing detailed insights into their structural features (Pacheco et al., 2012).
Chemical Reactions and Properties
Aristolactam AIa participates in various chemical reactions characteristic of its molecular framework. These reactions include transformations of the lactam moiety and modifications of the phenanthrene nucleus. The synthesis and biological evaluation of diverse aristolactam derivatives have explored these chemical manipulations, revealing the potential for generating compounds with enhanced biological activities (Couture et al., 2002).
Physical Properties Analysis
The physical properties of aristolactam AIa, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific studies on the physical properties of aristolactam AIa are not directly available, investigations into related aristolactams provide a basis for understanding the physicochemical characteristics that can affect their biological activity and solubility.
Chemical Properties Analysis
The chemical properties of aristolactam AIa, including its reactivity and stability, are pivotal for its biological effects. Aristolactams exhibit a range of chemical behaviors due to their aromatic and lactam components, which can undergo various chemical transformations. The comprehensive characterization and determination of aristolactams in medicinal plants highlight their significant chemical diversity and the importance of analytical techniques in their study (Yuan et al., 2007).
科学的研究の応用
化学研究
アリストラクタム AIa は、 {svg_1}Aristolochia gigantea などの様々な植物から単離された化合物です。この化合物は、フェナントレン骨格を構造中に持つアリストラクタムと呼ばれる化合物のグループに属します {svg_2}。 これらの化合物は、その独特の構造と様々な用途への可能性から、広範な化学研究の対象となっています {svg_3}.
薬理学的試験
This compound および他のアリストラクタムは、その潜在的な薬理学的効果について研究されています。 これらの化合物は、抗炎症作用、抗血小板作用、抗マイコバクテリア作用、神経保護作用など、様々な生物学的特性を示すことが判明しています {svg_4}。 これにより、新たな治療薬の開発において注目されています。
毒性学
This compound を含むアリストラクタムの使用は、その潜在的な毒性のために制限されています。 たとえば、アリストラクタムと構造的に関連するアリストロキ酸は、重度の腎毒性を引き起こすことが判明しています {svg_5}。 そのため、多くの国ではこれらの化合物を含むハーブの使用が禁止されています {svg_6}.
がん研究
This compound および他のアリストラクタムは、その潜在的な抗がん効果について研究されています。 いくつかの研究では、これらの化合物がカスパーゼ 3 依存性経路を介してがん細胞のアポトーシスを誘導することが判明しています {svg_7}。 これにより、これらの化合物が抗がん剤としての可能性を秘めていることが示唆されています。
生態学的調査
This compound および他のアリストラクタムは、生態学的調査においても注目されています。 たとえば、これらの化合物は、Battus polydamas archidamas などの特定の昆虫種によって、その宿主植物から隔離されることが判明しています {svg_8}。 これは、これらの化合物が、これらの昆虫とその宿主植物間の相互作用に役割を果たしている可能性を示唆しています {svg_9}.
代謝研究
様々な生物におけるthis compound および他のアリストラクタムの代謝に関する研究も行われています。 たとえば、これらの化合物は、Battus polydamas archidamas の幼虫において広く代謝されることが判明しており、体組織に残り続けるのはほんの一部だけです {svg_10}。 これは、これらの化合物の代謝経路とその化合物を摂取した生物への潜在的な影響に関する洞察を提供します {svg_11}.
作用機序
- Both microsomal and cytosolic phase I enzymes participate in catalyzing the activation of Aristolactam AIa to form AA-DNA adducts, including 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) .
- The mutational signature predominantly characterized by A→T transversions has been detected in Aristolactam AIa-induced upper tract urothelial carcinoma (UTUC) tumor tissues .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and toxicity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Aristolactam AIa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the formation of DNA adducts, where Aristolactam AIa binds covalently to DNA, leading to mutagenic effects . Additionally, Aristolactam AIa interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation . These interactions highlight the compound’s potential to modulate biochemical pathways and impact cellular processes.
Cellular Effects
Aristolactam AIa exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in kidney cells, leading to cell death and DNA damage . The compound also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are involved in inflammation and apoptosis . Furthermore, Aristolactam AIa affects gene expression by inducing mutations in key genes like TP53, which plays a critical role in tumor suppression . These cellular effects underscore the compound’s potential to disrupt normal cellular function and contribute to disease development.
Molecular Mechanism
The molecular mechanism of Aristolactam AIa involves several key processes. At the molecular level, Aristolactam AIa binds to DNA, forming stable adducts that can lead to mutations and genomic instability . This binding interaction is facilitated by the metabolic activation of Aristolactam AIa by enzymes such as cytochrome P450 . Additionally, the compound can inhibit or activate specific enzymes, further modulating cellular pathways and processes . These molecular interactions provide insights into how Aristolactam AIa exerts its effects and contributes to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aristolactam AIa can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Aristolactam AIa can form persistent DNA adducts, leading to sustained mutagenic effects . Additionally, the compound’s cytotoxicity can vary depending on the duration of exposure, with longer exposure times resulting in increased cell death and DNA damage . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s toxicity.
Dosage Effects in Animal Models
The effects of Aristolactam AIa can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of Aristolactam AIa can induce nephrotoxicity and hepatotoxicity in animal models, leading to organ damage and dysfunction . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a toxic response . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.
Metabolic Pathways
Aristolactam AIa is involved in several metabolic pathways, including its biotransformation and bioactivation. The compound is metabolized by enzymes such as cytochrome P450, which convert it into reactive intermediates capable of binding to DNA and other biomolecules . These metabolic pathways play a crucial role in determining the compound’s toxicity and biological activity. Additionally, Aristolactam AIa can influence metabolic flux and alter metabolite levels, further impacting cellular processes and functions .
Transport and Distribution
The transport and distribution of Aristolactam AIa within cells and tissues are critical factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, Aristolactam AIa can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Aristolactam AIa exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Aristolactam AIa has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of Aristolactam AIa is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSWKSWDUMDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the presence of Aristolactam AIa in Aristolochia esperanzae and its potential biological activity?
A: While Aristolactam AIa has been identified in other Aristolochia species, the provided research articles do not mention its isolation or characterization from Aristolochia esperanzae. [, ] The first article focuses on various compounds found in Aristolochia esperanzae, including Aristolochic acids I and II, but doesn't mention Aristolactam AIa. [] The second article investigates Meiogyne baillonii and identifies Aristolactam AIa among its constituents. [] Therefore, based on these papers, we cannot confirm the presence of Aristolactam AIa in Aristolochia esperanzae or its potential biological activity within this specific plant.
Q2: Besides Meiogyne baillonii, are there other natural sources of Aristolactam AIa?
A: While the provided research highlights Aristolactam AIa's isolation from Meiogyne baillonii, it doesn't delve into other potential natural sources. [] Further research in natural product chemistry and phytochemical databases would be needed to uncover additional plant sources of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







